- Pyridine derivatives as NK receptor inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of psychotic disorders, World Intellectual Property Organization, , ,
Cas no 929047-07-4 ((8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one)
![(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one structure](https://de.kuujia.com/scimg/cas/929047-07-4x500.png)
929047-07-4 structure
Produktname:(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one
CAS-Nr.:929047-07-4
MF:C7H12N2O
MW:140.182981491089
MDL:MFCD11858486
CID:1121886
PubChem ID:59215820
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one
- (8aR)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
- (R)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-4-ONE
- (8aR)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (ACI)
- (R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
- (8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
- DB-258064
- 929047-07-4
- SCHEMBL337898
- HAAZJWVQKLGNDT-ZCFIWIBFSA-N
- EN300-785396
- MFCD11858486
- (8aR)-octahydropyrrolo[1,2-a]piperazin-4-one
- (R)-hexahydropyrrolo[1,2-a]pyrazin-4-one
- CS-0102904
-
- MDL: MFCD11858486
- Inchi: 1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m1/s1
- InChI-Schlüssel: HAAZJWVQKLGNDT-ZCFIWIBFSA-N
- Lächelt: O=C1CNC[C@H]2CCCN12
Berechnete Eigenschaften
- Genaue Masse: 140.094963011g/mol
- Monoisotopenmasse: 140.094963011g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topologische Polaroberfläche: 32.3Ų
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005748-100mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 100mg |
$325 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005748-50mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 50mg |
$235 | 2024-07-28 | |
Enamine | EN300-785396-0.25g |
(8aR)-octahydropyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95.0% | 0.25g |
$1432.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1005748-500mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 500mg |
$940 | 2024-07-28 | |
Enamine | EN300-785396-2.5g |
(8aR)-octahydropyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95.0% | 2.5g |
$3051.0 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-50mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 50mg |
1636.72CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1005748-1g |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 1g |
$1765 | 2025-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-5g |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 5g |
¥51414.37 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-100mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 100mg |
¥2492.02 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005748-500mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 500mg |
$940 | 2025-02-22 |
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 12 h, 20 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, 20 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, 20 - 30 °C
Referenz
- Preparation of 3-cyano-6-aminoquinoline derivatives as inhibitors of protein kinase, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, rt
Referenz
- Preparation of phthalazinone derivatives useful as antitumor agents, China, , ,
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Raw materials
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Preparation Products
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Verwandte Literatur
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
929047-07-4 ((8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one) Verwandte Produkte
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- 2108676-11-3(rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(difluorome thyl)pyrrolidine-3-carboxylic acid)
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929047-07-4)(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one

Reinheit:99%/99%/99%/99%/99%/99%
Menge:1g/5g/500mg/250mg/100mg/50mg
Preis ($):1731.0/6443.0/920.0/515.0/312.0/211.0